2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
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Overview
Description
2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Useful for converting the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylic acid tert-butyl ester
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
Compared to similar compounds, 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications .
Properties
IUPAC Name |
2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-8(12)7-6(5-16)4-13-9(7)15-10/h4-5H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTFASFLCGEPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=CN2)C=O)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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